N,N'-DiBoc-DL-Cystine dimethyl ester

CAS No.: 1173670-56-8; 77826-55-2

Cat. No.: VC5361393

Molecular Formula: C18H32N2O8S2

Molecular Weight: 468.58

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1173670-56-8; 77826-55-2 |

|---|---|

| Molecular Formula | C18H32N2O8S2 |

| Molecular Weight | 468.58 |

| IUPAC Name | methyl 3-[[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

| Standard InChI | InChI=1S/C18H32N2O8S2/c1-17(2,3)27-15(23)19-11(13(21)25-7)9-29-30-10-12(14(22)26-8)20-16(24)28-18(4,5)6/h11-12H,9-10H2,1-8H3,(H,19,23)(H,20,24) |

| Standard InChI Key | YYJNNBRJCNKRNJ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC(CSSCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC |

Introduction

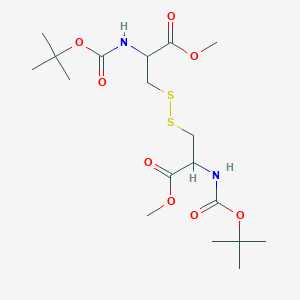

Chemical Structure and Nomenclature

N,N'-DiBoc-DL-Cystine dimethyl ester belongs to the class of protected cystine derivatives. Its molecular formula is C₁₈H₃₂N₂O₈S₂, with a molecular weight of 468.58 g/mol . The DL designation indicates a racemic mixture of D- and L-enantiomers, distinguishing it from the enantiomerically pure L-form (CAS No. 77826-55-2) .

Structural Features

The compound consists of two cystine residues linked by a disulfide bond (-S-S-). Each amino group is protected by a Boc group (-OC(O)C(CH₃)₃), while carboxyl groups are esterified as methyl esters (-COOCH₃). The IUPAC name is methyl 3-[[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate .

Key Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₃₂N₂O₈S₂ | |

| Molecular Weight | 468.58 g/mol | |

| CAS No. | 1173670-56-8; 77826-55-2 | |

| SMILES | CC(C)(C)OC(=O)NC(CSSCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC |

Synthesis and Preparation

While explicit synthesis protocols for the DL-form are scarce, methodologies for analogous Boc-protected cystine derivatives involve sequential protection and esterification steps .

General Synthesis Pathway

-

Amino Group Protection: Cystine reacts with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to install Boc groups on both amino termini .

-

Carboxyl Group Esterification: The free carboxyl groups are treated with methanol in the presence of a coupling agent (e.g., DCC) to form methyl esters .

-

Racemic Mixture Isolation: The DL-form is typically obtained via non-stereoselective synthesis, contrasting the enantiopure L-form derived from chiral starting materials .

Reaction Scheme

Physical and Chemical Properties

Data for the DL-form is inferred from its L-counterpart (CAS No. 77826-55-2), given their structural similarity .

Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Melting Point | 118–120°C (L-form) | |

| Boiling Point | 583.7±50.0°C (Predicted) | |

| Density | 1.213±0.06 g/cm³ (Predicted) | |

| Solubility | Chloroform, Ethyl Acetate | |

| LogP | 3.282 |

Spectroscopic Data

-

IR Spectroscopy: Peaks at ~1740 cm⁻¹ (ester C=O), ~1680 cm⁻¹ (Boc carbamate C=O), and ~1250 cm⁻¹ (S-S stretch).

-

NMR: Characteristic tert-butyl signals at δ 1.4 ppm (9H, s) and methyl ester protons at δ 3.7 ppm (3H, s) .

Applications in Organic Chemistry

N,N'-DiBoc-DL-Cystine dimethyl ester serves as a versatile building block in peptide synthesis and materials science.

Peptide Synthesis

The Boc groups stabilize amino functionalities during solid-phase peptide synthesis (SPPS), while methyl esters prevent undesired side reactions at carboxyl sites . Subsequent deprotection with trifluoroacetic acid (TFA) regenerates free amines for chain elongation .

Disulfide Bond Mimetics

The intact disulfide bond enables studies on protein folding and stability. Racemic DL-forms are employed to probe stereochemical effects in model systems .

Comparison with Enantiopure L-Form

| Parameter | DL-Form | L-Form (CAS 77826-55-2) |

|---|---|---|

| Chirality | Racemic mixture | Enantiopure (R-configuration) |

| Melting Point | Not reported | 118–120°C |

| Applications | Non-stereoselective studies | Biologically relevant peptides |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume